molecular formula C13H15N3O B11878799 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 55536-45-3

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one

Katalognummer: B11878799
CAS-Nummer: 55536-45-3
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: XMZHVHHCCJBKOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with a quinazoline derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its dual inhibitory effects on PI3K and HDAC. By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival. Concurrently, inhibition of HDAC leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is unique due to its specific inhibitory effects on both PI3K and HDAC, which are not commonly found in other similar compounds. This dual inhibition makes it a valuable candidate for targeted cancer therapy .

Eigenschaften

CAS-Nummer

55536-45-3

Molekularformel

C13H15N3O

Molekulargewicht

229.28 g/mol

IUPAC-Name

10-propan-2-yl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C13H15N3O/c1-9(2)16-11-6-4-3-5-10(11)12(17)15-8-7-14-13(15)16/h3-6,9H,7-8H2,1-2H3

InChI-Schlüssel

XMZHVHHCCJBKOU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=CC=CC=C2C(=O)N3C1=NCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.